![molecular formula C17H12O3 B14743363 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione CAS No. 5446-64-0](/img/structure/B14743363.png)
8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a fused ring system that includes both furan and indene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of diketene, ninhydrin (indane-1,2,3-trione), and a primary amine. This method is advantageous due to its operational simplicity, the use of commercially available starting materials, and the efficient usage of all reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and process optimization are likely applied to scale up the synthesis. This includes the use of environmentally benign solvents, catalysts, and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions
8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring and the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the furan moiety.
Scientific Research Applications
8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]furan derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Furan derivatives: Compounds like 2-furoic acid and furfural are simpler analogs with distinct properties and applications.
Uniqueness
8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
5446-64-0 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
8b-phenyl-3,3a-dihydroindeno[1,2-b]furan-2,4-dione |
InChI |
InChI=1S/C17H12O3/c18-15-10-14-16(19)12-8-4-5-9-13(12)17(14,20-15)11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
VSUXZRJOAIUBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)C3=CC=CC=C3C2(OC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



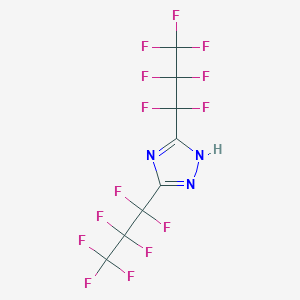
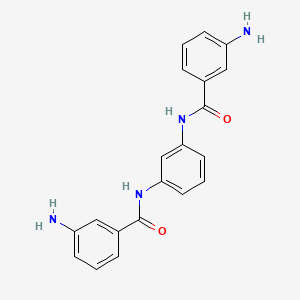
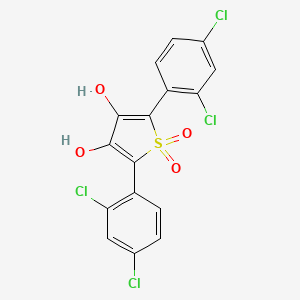

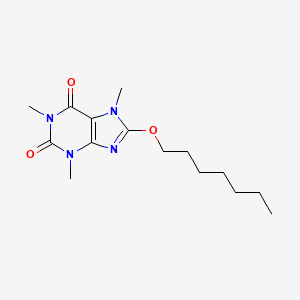
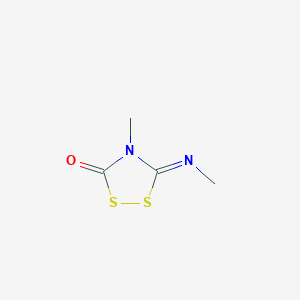
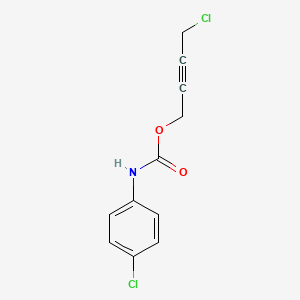
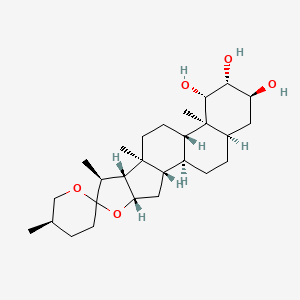
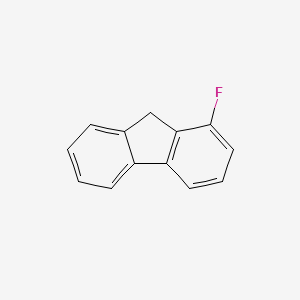
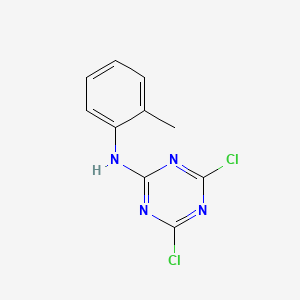
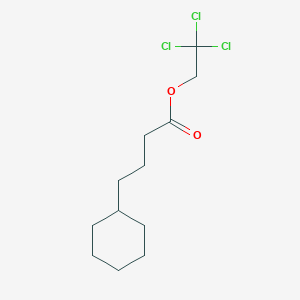
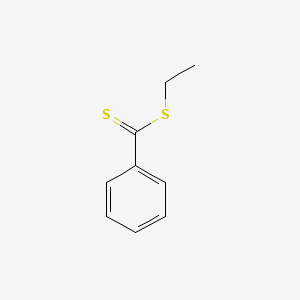
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
